2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one
Description
2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-7-8-14-5-3-4-6-15(14)19(12)18(21)11-23-17-10-22-13(2)9-16(17)20/h3-6,9-10,12H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSSZJQJBCCIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)COC3=COC(=CC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-3,4-dihydroquinoline with an appropriate pyranone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: A related compound with antioxidant properties.
2-methyl-4,5-dihydrofuran: Another heterocyclic compound with a similar structure but different chemical properties.
Uniqueness
2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one is unique due to its combination of a pyranone ring and a quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
